molecular formula C18H16F3N3O2 B11091625 N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

Cat. No.: B11091625
M. Wt: 363.3 g/mol
InChI Key: IBHJOTOCTKUKQD-UHFFFAOYSA-N
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Description

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and are commonly found in natural products and pharmaceuticals. This particular compound features a trifluoromethyl group, which is often associated with enhanced biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline typically involves multiple steps. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions to form the indole ring .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity. This often includes the use of advanced catalysts and reaction conditions to streamline the process .

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline involves its interaction with various molecular targets and pathways. The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, while the indole ring can participate in various biochemical processes . The exact mechanism can vary depending on the specific application and target .

Properties

Molecular Formula

C18H16F3N3O2

Molecular Weight

363.3 g/mol

IUPAC Name

N-[2-(2-methyl-1H-indol-3-yl)ethyl]-2-nitro-4-(trifluoromethyl)aniline

InChI

InChI=1S/C18H16F3N3O2/c1-11-13(14-4-2-3-5-15(14)23-11)8-9-22-16-7-6-12(18(19,20)21)10-17(16)24(25)26/h2-7,10,22-23H,8-9H2,1H3

InChI Key

IBHJOTOCTKUKQD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2N1)CCNC3=C(C=C(C=C3)C(F)(F)F)[N+](=O)[O-]

Origin of Product

United States

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